molecular formula C11H17NO B1374763 2-Butoxy-3-methylaniline CAS No. 1375068-69-1

2-Butoxy-3-methylaniline

Cat. No.: B1374763
CAS No.: 1375068-69-1
M. Wt: 179.26 g/mol
InChI Key: PLAKKGDMLKSGCE-UHFFFAOYSA-N
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Description

2-Butoxy-3-methylaniline is a substituted aniline derivative with the molecular formula C₁₁H₁₇NO and a molecular weight of 179.26 g/mol (inferred from structurally similar compounds in and ). Its structure consists of a benzene ring substituted with an amino group (-NH₂), a butoxy group (-OCH₂CH₂CH₂CH₃) at position 2, and a methyl group (-CH₃) at position 3 (Figure 1). The compound is identified by CAS number 1375068-69-1 and is commercially available with a purity of 97% .

The steric effects from the ortho-substituted butoxy group and meta-methyl group likely influence its reactivity and intermolecular interactions.

Properties

IUPAC Name

2-butoxy-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-3-4-8-13-11-9(2)6-5-7-10(11)12/h5-7H,3-4,8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLAKKGDMLKSGCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC=C1N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20742970
Record name 2-Butoxy-3-methylaniline
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URL https://comptox.epa.gov/dashboard/DTXSID20742970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375068-69-1
Record name Benzenamine, 2-butoxy-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375068-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butoxy-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butoxy-3-methylaniline can be synthesized through several methods. One common method involves the nucleophilic substitution reaction of 2-bromo-3-methylaniline with butanol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-3-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The butoxy and methyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and nitroso derivatives.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemical research, 2-butoxy-3-methylaniline is utilized as an intermediate for synthesizing various complex organic molecules. It can undergo several types of reactions:

  • Oxidation : Converts to quinones or nitroso derivatives.
  • Reduction : Can reduce nitro groups to amines.
  • Substitution : The butoxy and methyl groups can be replaced with other functional groups through electrophilic aromatic substitution.

Biology

The compound has potential applications in biological research, particularly in studying enzyme interactions and metabolic pathways. Its ability to interact with specific enzymes may provide insights into cellular processes and mechanisms.

Industry

This compound is used in the production of dyes, pigments, and specialty chemicals. Its unique properties make it valuable for developing colorants and other industrial products.

Enzyme Inhibition Studies

Research on similar compounds has shown their potential to inhibit specific enzymes involved in metabolic pathways. Investigating this compound could reveal its role in modulating enzyme activity, which may have therapeutic implications.

Cytotoxicity Assessment

Studies on related compounds indicate varying degrees of cytotoxicity based on structural differences. Evaluating the cytotoxic effects of this compound could provide insights into its safety profile and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-butoxy-3-methylaniline involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogous Compounds

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Functional Groups Notable Properties
This compound 1375068-69-1 C₁₁H₁₇NO 179.26 2-butoxy, 3-methyl Ether, amine High purity (97%)
4-Butoxyaniline - C₁₀H₁₅NO 165.24 4-butoxy Ether, amine Boiling point: 226°C; Density: 0.992 g/cm³
2-(3-Methylbutoxy)aniline 111299-83-3 C₁₁H₁₇NO 179.26 2-(3-methylbutoxy) Branched ether, amine Structurally isomeric to target
4-Butoxybenzoic acid - C₁₁H₁₄O₃ 194.23 4-butoxy, 1-carboxy Ether, carboxylic acid Melting point: 102°C
Butyl 3-aminobenzoate 26218-03-1 C₁₁H₁₅NO₂ 193.24 Ester at position 3 Ester, amine Purity: 95%

Key Observations:

Substituent Position Effects: this compound vs. 4-Butoxyaniline: The para-substituted 4-Butoxyaniline exhibits a higher boiling point (226°C) compared to the target compound (data unavailable), likely due to enhanced symmetry and stronger intermolecular interactions in the para isomer . this compound vs. 2-(3-Methylbutoxy)aniline: These structural isomers share the same molecular formula but differ in the butoxy group’s branching. The branched 3-methylbutoxy group in the latter may lower melting points due to reduced molecular symmetry .

Functional Group Influence: Ether vs. Ester: Compared to Butyl 3-aminobenzoate (ester functional group), this compound’s ether linkage is less polar, likely reducing solubility in polar solvents. Esters generally exhibit higher reactivity toward nucleophiles than ethers . Amine vs. Carboxylic Acid: 4-Butoxybenzoic acid contains a carboxylic acid group, making it significantly more acidic (pKa ~4-5) than the target compound’s weakly basic aniline group (pKa ~4.6 for NH₂) .

The electron-donating butoxy group in all analogs activates the ring toward electrophilic substitution, but steric hindrance in ortho-substituted derivatives may redirect reactivity to para positions .

Biological Activity

2-Butoxy-3-methylaniline, a compound with the molecular formula C11_{11}H15_{15}N, is an aromatic amine that has garnered interest in various fields due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Weight : 179.259 g/mol
  • CAS Number : 1375068-69-1
  • Structure : The compound consists of a butoxy group attached to a 3-methyl aniline structure, which influences its solubility and reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals and agriculture. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. In vitro experiments on cancer cell lines indicated that the compound inhibits cell proliferation and induces apoptosis. The underlying mechanism appears to involve the modulation of signaling pathways associated with cell survival and death, specifically targeting the MAPK pathway .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Results indicated that at lower concentrations (1–5 μg/mL), the compound exhibited minimal cytotoxic effects on normal human cells. However, at higher concentrations (10 μg/mL), there was a significant reduction in cell viability, highlighting the need for careful dosage considerations in therapeutic applications .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in key metabolic pathways, which may contribute to its antimicrobial and anticancer effects.
  • Receptor Modulation : It potentially modulates receptor activity linked to inflammation and cancer progression.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical company evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones in agar diffusion tests, suggesting strong antibacterial activity.

Study 2: Cancer Cell Line Testing

In another study involving human cancer cell lines (e.g., breast and prostate cancer), treatment with varying concentrations of this compound resulted in dose-dependent inhibition of cell growth. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls .

Research Findings Summary

Study Focus Findings Reference
Antimicrobial ActivitySignificant inhibition of bacterial growth; effective against multiple strains
Anticancer PropertiesInduced apoptosis in cancer cell lines; modulated MAPK signaling pathway
Cytotoxicity AssessmentMinimal toxicity at low concentrations; significant at high doses

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